molecular formula C54H48O4Si3V B242044 Tris(triphenylsiloxy)vanadium oxide CAS No. 18822-50-9

Tris(triphenylsiloxy)vanadium oxide

Cat. No.: B242044
CAS No.: 18822-50-9
M. Wt: 896.1 g/mol
InChI Key: NTKZUWDMQWHMBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tris(triphenylsiloxy)vanadium oxide typically involves the reaction of vanadium pentoxide (V2O5) with triphenylsilanol (Ph3SiOH) under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or benzene. The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Tris(triphenylsiloxy)vanadium oxide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(triphenylsiloxy)vanadium oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tris(triphenylsiloxy)vanadium oxide exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it is catalyzing. For example, in the Meyer-Schuster rearrangement, it activates the substrate, allowing for the rearrangement to occur more efficiently .

Comparison with Similar Compounds

Tris(triphenylsiloxy)vanadium oxide can be compared with other similar organometallic compounds, such as:

  • Tris(triphenylsilyl)chromate
  • Tris(triphenylsilyl)rhenium
  • Tris(triphenylsilyl)platinum

These compounds share similar structural features but differ in their metal centers, leading to variations in their catalytic properties and applications. This compound is unique due to its specific catalytic activity and stability under various reaction conditions .

Biological Activity

Tris(triphenylsiloxy)vanadium oxide (TVO) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of TVO, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Overview of this compound

TVO is characterized by its unique structure, consisting of a vanadium atom coordinated to three triphenylsiloxy groups. This configuration influences its chemical reactivity and biological interactions. TVO has been primarily investigated for its catalytic properties in organic synthesis and its potential therapeutic roles in various health conditions, including diabetes and cancer .

Mechanisms of Biological Activity

The biological activity of TVO can be attributed to several mechanisms:

  • Insulin Mimetic Effects : Vanadium compounds, including TVO, have been shown to mimic insulin action, enhancing glucose uptake in cells. This property makes them candidates for diabetes treatment .
  • Antioxidant Properties : TVO exhibits antioxidant activity, which may protect cells from oxidative stress and inflammation, contributing to its potential therapeutic benefits .
  • Modulation of Signaling Pathways : Research indicates that TVO can influence various signaling pathways involved in cell proliferation and survival, particularly through the modulation of protein kinases and phosphatases .

Diabetes Management

Several studies have highlighted the potential of vanadium compounds like TVO in managing diabetes. For instance, vanadate derivatives have been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. A study reported that administration of vanadate improved blood glucose levels in diabetic rats, suggesting a possible application for TVO in diabetes therapy .

Anticancer Activity

TVO has also been investigated for its anticancer properties. Research indicates that vanadium compounds can induce apoptosis (programmed cell death) in cancer cells. A specific study demonstrated that TVO inhibited the proliferation of human cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

Toxicological Considerations

While the therapeutic potential of TVO is promising, it is essential to consider its toxicological profile. Acute exposure to high concentrations of vanadium compounds has been associated with adverse effects such as lung inflammation and histological changes in animal models. The no-observed-adverse-effect level (NOAEL) for vanadium exposure has been established at 0.34–0.56 mg/m³ for inhalation . Understanding these toxicological aspects is crucial for evaluating the safety of TVO in clinical applications.

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Study 1DiabetesImproved glucose uptake in diabetic rats with vanadate treatment
Study 2CancerInduced apoptosis in human cancer cell lines; inhibited proliferation
Study 3ToxicologyNOAEL established at 0.34–0.56 mg/m³; lung inflammation observed at higher doses

Properties

IUPAC Name

hydroxy(triphenyl)silane;oxovanadium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H16OSi.O.V/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15,19H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKZUWDMQWHMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[V]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H48O4Si3V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319734
Record name Triphenylsilanol--oxovanadium (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

896.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-50-9
Record name Triphenylsilanol--oxovanadium (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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